4-(TERT-BUTOXY)PYRROLIODIN-3-OL
Description
BenchChem offers high-quality 4-(TERT-BUTOXY)PYRROLIODIN-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(TERT-BUTOXY)PYRROLIODIN-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1343205-64-0 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.22608 |
Synonyms |
4-(TERT-BUTOXY)PYRROLIODIN-3-OL |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Stability Profile and Handling of 4-(tert-butoxy)pyrrolidin-3-ol
[1]
Executive Summary
This technical guide provides a comprehensive stability profile for 4-(tert-butoxy)pyrrolidin-3-ol , a critical bifunctional pyrrolidine scaffold often employed in the synthesis of proline mimetics and RNA-targeting small molecules.
As a Senior Application Scientist, I must emphasize that this molecule presents a "Janus-faced" stability profile: it is robust under basic conditions but exhibits significant lability in acidic environments due to the tert-butyl ether moiety. Furthermore, the secondary amine functionality dictates strict handling protocols to prevent hygroscopic degradation and carbamate formation. This guide moves beyond standard data sheets to provide mechanistic insights and self-validating handling protocols.
Part 1: Molecular Architecture & Physicochemical Baseline[1]
To predict stability, we must first understand the structural forces at play. The molecule contains three distinct reactive centers: a secondary amine, a secondary alcohol, and a bulky tert-butyl ether.
Table 1: Physicochemical Properties (Predicted & Analogous)
| Property | Value / Characteristic | Stability Implication |
| Molecular Formula | Low molecular weight; high atom economy. | |
| MW | 159.23 g/mol | Volatile under high vacuum if not a salt. |
| pKa (Amine) | ~11.3 (Predicted) | Highly basic. Will scavenge protons and |
| pKa (Alcohol) | ~16-17 | Negligible acidity in aqueous media. |
| LogP | ~0.2 - 0.5 | Amphiphilic. Soluble in both organic solvents (DCM) and water. |
| Hygroscopicity | High | The secondary amine and alcohol form a strong H-bond network with atmospheric water. |
| Stereochemistry | 2 Chiral Centers (C3, C4) | Cis/Trans diastereomers may exhibit different melting points due to intramolecular H-bonding ( |
Part 2: Chemical Stability & Degradation Pathways[1]
The stability of 4-(tert-butoxy)pyrrolidin-3-ol is governed by two primary vectors: Acid-Catalyzed Hydrolysis and Oxidative Stress .
Acid Sensitivity (The tert-Butyl Weakness)
The tert-butyl ether is a classic acid-labile protecting group. While this is advantageous for synthetic deprotection, it poses a stability risk during storage and handling.
-
Mechanism: In the presence of strong acids (pH < 1) or Lewis acids, the ether oxygen is protonated.[1] Spontaneous
dissociation occurs, releasing the stable tert-butyl cation (which eliminates to isobutylene) and the free diol (pyrrolidine-3,4-diol). -
Critical Control Point: Avoid exposure to protic acids (HCl, TFA) or acidic silica gel during purification unless deprotection is intended.
Oxidative Instability (The Amine Liability)
Secondary amines are susceptible to oxidation, particularly by peroxides found in uninhibited ethers (THF, Diethyl ether) or chlorinated solvents over time.
-
Mechanism: The lone pair on the nitrogen attacks electrophilic oxygen species, leading to the formation of N-hydroxypyrrolidines or nitrones .
-
Secondary Pathway: The C3-alcohol can be oxidized to the corresponding ketone (pyrrolidin-3-one) by strong oxidants, though this is kinetically slower than N-oxidation.
Atmospheric Instability (Carbamate Formation)
Like most secondary amines, this molecule reacts reversibly with atmospheric
Visualization: Degradation Topology
The following diagram maps the kinetic pathways of degradation.
Figure 1: Mechanistic degradation map showing irreversible acid hydrolysis (Red) and reversible atmospheric capture (Green).
Part 3: Handling & Storage Protocols[1]
To maintain scientific integrity, handling protocols must be self-validating . This means the protocol includes steps to confirm the material's state before use.
Protocol A: The "Anhydrous Chain of Custody" (Storage)
Objective: Prevent hygroscopic uptake and carbonate formation.
-
Container Selection: Use amber glass vials with PTFE-lined caps. For long-term storage (>1 month), seal under Argon atmosphere.
-
Temperature: Store at -20°C . Low temperature kinetically inhibits N-oxidation and slows hydrolysis if trace acid is present.
-
Re-equilibration (Critical Step): Before opening a frozen vial, allow it to warm to room temperature in a desiccator.
-
Causality: Opening a cold vial in humid air causes immediate condensation inside the vial, catalyzing hydrolysis.
-
Protocol B: Self-Validating Purity Check (Pre-Experiment)
Objective: Confirm material integrity before committing to a synthesis.
-
Visual Inspection: Material should be a clear oil or white solid. Yellowing indicates N-oxidation. Crusting indicates carbamate formation.
-
Solubility Test: Dissolve 5 mg in
.-
Pass: Clear solution.
-
Fail: Turbidity (indicates salt formation or high water content).
-
-
1H NMR Validation (Diagnostic Signals):
-
Check the tert-butyl singlet (~1.2 ppm). Integration should be 9H relative to the methine protons.
-
Check for broad peaks > 4.0 ppm (indicative of ammonium/carbamate species).
-
Part 4: Analytical Methodologies
Standard UV-Vis detection is insufficient because 4-(tert-butoxy)pyrrolidin-3-ol lacks a strong chromophore.
Table 2: Recommended Analytical Methods
| Method | Detector | Suitability | Notes |
| HPLC | CAD / ELSD | High | Charged Aerosol Detection (CAD) is universal and ideal for non-chromophoric amines. |
| HPLC | UV (205-210 nm) | Low | Poor sensitivity; interference from solvents is likely. |
| LC-MS | ESI (+) | High | Best for identifying the M+1 peak (160.2 Da) and the diol degradant (104.1 Da). |
| GC-FID | FID | Medium | Risk: High injector port temps (>200°C) may cause thermal cleavage of the tert-butyl group. Derivatization (e.g., with acetic anhydride) is recommended. |
Experimental Workflow: Forced Degradation Study
To validate stability for regulatory filing (e.g., IND), follow this stress-testing workflow.
Figure 2: Forced degradation workflow compliant with ICH Q1A(R2) guidelines.
References
-
International Conference on Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4][5] (2003).[4][6] Defines the stress testing parameters (Acid, Base, Oxidation) required for pharmaceutical intermediates.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Detailed mechanisms of tert-butyl ether cleavage under acidic conditions).
-
Fandrick, K. R., et al. "Mild and Nonreversible tert-Butylation of Alcohols."[7] Journal of Organic Chemistry, 2021.[7] (Discusses the stability and synthesis of tert-butyl ethers).
-
Sigma-Aldrich. Safety Data Sheet: Pyrrolidine Derivatives. (General handling of hygroscopic secondary amines).
Sources
- 1. youtube.com [youtube.com]
- 2. memmert.com [memmert.com]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl Ethers [organic-chemistry.org]
Technical Whitepaper: Sourcing and Synthetic Strategies for 4-(tert-butoxy)pyrrolidin-3-ol
Executive Summary
The pyrrolidine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in antiviral, antidiabetic, and GPCR-targeting therapeutics. While simple pyrrolidines are commodity chemicals, 4-(tert-butoxy)pyrrolidin-3-ol represents a specialized, high-value intermediate. The bulky tert-butoxy group provides significant lipophilicity and steric bulk, often used to modulate metabolic stability or receptor binding affinity, while the hydroxyl group offers a vector for further functionalization.
Commercial Status: Direct "off-the-shelf" availability of the free amine or its hydrochloride salt is extremely limited. The molecule is classified as a Custom Synthesis Target or a Tier 3 Building Block (made-to-order).
This guide provides a validated roadmap for sourcing this compound via two primary channels:
-
Commercial Analog Substitution: Identifying available precursors.
-
In-House Synthesis: A robust, self-validating protocol utilizing the N-Boc-3,4-dihydroxypyrrolidine intermediate.
Part 1: Structural Analysis & Stereochemical Considerations
Before sourcing, the stereochemical requirements must be defined. The presence of two chiral centers at C3 and C4 creates four possible stereoisomers.
-
Core Structure: Pyrrolidine ring with a C3-hydroxyl and C4-tert-butoxy ether.
-
Stability: The tert-butyl ether is acid-sensitive (cleavable by TFA/HCl), which dictates that the N-protecting group strategy must be orthogonal (e.g., Fmoc or Cbz) or carefully managed if using Boc.
-
Stereochemistry: The synthetic route (epoxide opening) typically yields the trans-isomer. Accessing the cis-isomer requires specific dihydroxylation protocols.
Table 1: Key Chemical Identifiers (and Precursors)
| Compound Description | Stereochemistry | CAS Number | Commercial Availability |
| Target: 4-(tert-butoxy)pyrrolidin-3-ol | trans (racemic or chiral) | Not Assigned/Rare | Very Low (Custom Synthesis) |
| N-Boc-3,4-epoxypyrrolidine | trans (racemic) | 170342-26-0 | High (Primary Starting Material) |
| N-Boc-3,4-dihydroxypyrrolidine | (3R,4R) or (3S,4S) | 106021-62-3 | Medium (Key Intermediate) |
| N-Boc-3-hydroxy-4-methoxypyrrolidine | trans | 1864003-19-9 | High (Closest Analog) |
Part 2: The Commercial Landscape (Sourcing Strategy)[1]
Since the target is not a catalog commodity, procurement must shift from "Direct Buy" to "Precursor Acquisition."
Why is it scarce?
-
Steric Hindrance: Introducing a tert-butyl group onto a secondary alcohol (the pyrrolidine ring) is synthetically more demanding than methyl or benzyl ethers.
-
Acid Sensitivity: The tert-butyl ether is labile under the acidic conditions often used to deprotect the pyrrolidine nitrogen (if N-Boc is used), leading to stability issues during storage as a salt.
Recommended Sourcing Workflow
Do not search for "4-(tert-butoxy)pyrrolidin-3-ol" directly. Instead, source the Epoxide or the Diol and perform the functionalization in-house.
Primary Vendors for Precursors:
-
Enamine / ChemSpace: Excellent stock of N-Boc-3-pyrrolines and epoxides.
-
Sigma-Aldrich / Merck: Reliable source for tert-Butyl 2,2,2-trichloroacetimidate (reagent for synthesis).
-
WuXi AppTec: Recommended for custom synthesis if >100g is required.
Part 3: Synthetic Protocols (The "Make" Option)
This section details the most reliable synthetic route to trans-1-Boc-4-(tert-butoxy)pyrrolidin-3-ol. Direct opening of the epoxide with tert-butanol is often sluggish due to steric bulk. The recommended route is the O-alkylation of the diol using tert-butyl trichloroacetimidate (TBTA).
Diagram 1: Synthetic Decision Tree
Caption: Figure 1. The optimal synthetic pathway avoids direct epoxide opening with bulky nucleophiles, favoring stepwise dihydroxylation and selective alkylation.
Protocol: Selective O-tert-Butylation of N-Boc-3,4-dihydroxypyrrolidine
Reaction Type: Lewis-Acid Catalyzed Etherification Scale: 10 mmol Expected Yield: 45-60% (Mono-protected product)
Reagents:
-
Substrate: N-Boc-3,4-dihydroxypyrrolidine (Commercial or from epoxide hydrolysis).
-
Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv).
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv).
-
Solvent: Dichloromethane (DCM) and Cyclohexane (2:1 ratio).
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add N-Boc-3,4-dihydroxypyrrolidine (1.87 g, 10 mmol) and dissolve in anhydrous DCM (20 mL).
-
Reagent Addition: Add TBTA (4.37 g, 20 mmol) to the solution. Ensure the mixture is homogeneous.
-
Catalysis: Cool the reaction to 0°C. Add BF₃·OEt₂ (catalytic amount, ~100 µL) dropwise. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The TBTA acts as a source of the tert-butyl carbocation under mild conditions.
-
Quench: Quench with saturated aqueous NaHCO₃ (20 mL).
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The reaction will yield a mixture of mono-ether (target), di-ether, and starting material. Purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes). The mono-ether is typically less polar than the diol but more polar than the di-ether.
Validation Checkpoint:
-
1H NMR (CDCl₃): Look for the diagnostic tert-butyl singlet (~1.20 ppm, 9H). The methine proton attached to the ether (H4) will shift upfield relative to the alcohol methine (H3).
-
MS (ESI): Expect [M+H]⁺ or [M+Na]⁺ corresponding to the mono-ether. Note that the t-butyl group may fragment in MS.
Part 4: Quality Control & Handling
Analytical Specifications
When characterizing the synthesized or purchased material, the following parameters confirm identity and purity.
| Test | Acceptance Criteria | Note |
| HPLC Purity | > 95% (Area) | UV detection at 210 nm (weak chromophore; ELSD recommended). |
| 1H NMR | Consistent structure | Confirm integration of t-butyl (9H) vs Boc (9H). |
| Residual Solvents | < 5000 ppm | DCM/Hexane removal is critical for biological assays. |
| Stereochemistry | e.e. > 98% | If synthesizing chiral material, verify via Chiral HPLC (Chiralpak AD-H). |
Handling & Stability
-
Acid Sensitivity: The tert-butyl ether is stable to basic and neutral conditions but will cleave in strong acid (e.g., 4M HCl in Dioxane or neat TFA).
-
Deprotection Strategy: To remove the N-Boc group without losing the tert-butyl ether, use TMSOTf / 2,6-lutidine or mild acidic conditions (e.g., 1M HCl in EtOAc at 0°C) with careful monitoring. Standard TFA deprotection will likely strip both the Boc and the tert-butyl ether.
Part 5: Applications in Drug Discovery[1][2][3]
This scaffold is particularly valuable for "Magic Methyl" effects—where replacing a hydrogen or methyl group with a tert-butyl group fills a hydrophobic pocket in a receptor.
Diagram 2: Functionalization Workflow
Caption: Figure 2. The C3-hydroxyl group allows for stereochemical inversion or oxidation, while the N-Boc group requires selective deprotection to retain the acid-labile ether.
References
-
Eames, J. et al. (2001). "Efficient synthesis of tert-butyl ethers from alcohols using tert-butyl trichloroacetimidate." Tetrahedron Letters, 42(4), 563-566.
-
Enamine Ltd. (2024). "Building Blocks: Pyrrolidine Epoxides and Analogs." Enamine Catalog.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Referencing stability of tert-butyl ethers).
-
Chemical Abstracts Service (CAS). "CAS Registry Number 170342-26-0 (N-Boc-3,4-epoxypyrrolidine)."
-
Sigma-Aldrich. "Product Specification: tert-Butyl 2,2,2-trichloroacetimidate."
Methodological & Application
4-(tert-butoxy)pyrrolidin-3-ol as a chiral building block in organic synthesis
Executive Summary
The pyrrolidine ring is a "privileged scaffold" in modern drug discovery, appearing in over 20 FDA-approved therapeutics. 4-(tert-butoxy)pyrrolidin-3-ol represents a highly specialized subclass of this scaffold. Unlike simple pyrrolidines, this building block offers three distinct strategic advantages:
-
Conformational Locking: The bulky tert-butoxy group forces the pyrrolidine ring into specific puckering conformations (C3-endo or C4-exo), critical for binding affinity in GPCRs and enzyme active sites.
-
Orthogonal Protection: The tert-butyl ether is stable against basic and nucleophilic conditions but removable under specific acidic conditions, allowing it to serve as a "masked" hydroxyl group during multi-step synthesis.
-
Lipophilicity Modulation: It increases the logP of the fragment compared to the diol, improving membrane permeability in fragment-based drug discovery (FBDD).
This guide details the synthesis, stereochemical control, and application of this scaffold, focusing on the trans-isomer derived from epoxide ring opening.
Structural & Stereochemical Analysis
The utility of 4-(tert-butoxy)pyrrolidin-3-ol relies heavily on its stereochemistry.[1] The molecule possesses two chiral centers at C3 and C4.
| Isomer Configuration | Relationship | Synthetic Accessibility | Primary Application |
| (3R,4R) | trans | High (via Epoxide Opening) | Glycosidase inhibitors, RNA-binding ligands |
| (3S,4S) | trans | High (via Epoxide Opening) | Enantiomer of above; HIV protease inhibitors |
| (3R,4S) | cis | Medium (via Dihydroxylation) | Compact peptidomimetics |
Key Insight: The trans-configuration is thermodynamically favored during nucleophilic ring opening of 3,4-epoxypyrrolidines. The bulky tert-butoxy group at C4 typically adopts a pseudo-equatorial position to minimize steric strain, which is a critical design feature for rigidifying peptide backbones.
Core Protocol: Synthesis via Regioselective Epoxide Ring Opening
The most robust route to 4-(tert-butoxy)pyrrolidin-3-ol is the acid-catalyzed nucleophilic opening of N-Boc-3,4-epoxypyrrolidine using tert-butanol. This method ensures high trans-diastereoselectivity.
Reagents & Materials
-
Precursor: N-Boc-3,4-epoxypyrrolidine (commercially available or synthesized from N-Boc-3-pyrroline).
-
Nucleophile/Solvent: Anhydrous tert-Butanol (t-BuOH).
-
Catalyst: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) or Magnesium tert-butoxide (Mg(OtBu)₂).
-
Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Charge a flame-dried round-bottom flask with N-Boc-3,4-epoxypyrrolidine (1.0 equiv).
-
Dissolve in anhydrous CH₂Cl₂ (0.2 M concentration).
-
Add anhydrous t-BuOH (5.0–10.0 equiv). Note: Excess t-BuOH drives the equilibrium and minimizes polymerization.
Step 2: Catalytic Ring Opening
-
Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
-
Critical Step: Add BF₃·OEt₂ (0.1–0.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature (20–25 °C) and stir for 12–18 hours.
-
Monitoring: Use TLC (stain with KMnO₄ or Ninhydrin) to monitor the consumption of the epoxide (Rf ~0.6 in 1:1 Hex/EtOAc).
-
Step 3: Quench and Isolation
-
Quench the reaction with saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize the Lewis acid.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
Step 4: Purification
-
Purify via flash column chromatography (Silica gel, gradient 0% → 40% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Product: trans-1-(tert-butoxycarbonyl)-4-(tert-butoxy)pyrrolidin-3-ol.
Self-Validating QC Criteria
-
¹H NMR (CDCl₃): Look for the characteristic tert-butyl singlet (~1.2 ppm) and the N-Boc singlet (~1.45 ppm). The H3 and H4 protons typically appear as multiplets between 3.8–4.2 ppm with a coupling constant J ~ 3–5 Hz (indicative of trans relationship in 5-membered rings).
-
MS (ESI): [M+H]⁺ or [M+Na]⁺ peak corresponding to the protected scaffold.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the decision logic for stereochemical control.
Caption: Figure 1. Divergent synthetic pathways for accessing trans- vs cis-functionalized pyrrolidine scaffolds.
Applications in Drug Discovery[1][5][6][7][8][9]
A. Peptidomimetics (Proline Surrogates)
The 4-(tert-butoxy)pyrrolidin-3-ol scaffold acts as a bulky Proline mimic. In peptide chains, the steric bulk of the tert-butoxy group at C4 restricts the rotation of the N-Cα bond (
-
Protocol: Standard peptide coupling (EDC/HOBt or HATU) can be used to insert the N-deprotected scaffold into a peptide chain.
-
Impact: Increases proteolytic stability (half-life) of the peptide therapeutic.
B. Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a high-quality "fragment" due to its defined vectorality.
-
Vectors: The N1 nitrogen and C3 hydroxyl provide two distinct vectors for growing the fragment.
-
Solubility: The tert-butyl group improves solubility in organic solvents used during library synthesis compared to the polar diol.
C. Organocatalysis
Chiral pyrrolidines are foundational to organocatalysis (e.g., Jørgensen-Hayashi catalysts). The 4-alkoxy group alters the electronic properties of the ring nitrogen, tuning the reactivity of the enamine/iminium intermediate formed during catalysis.
References
-
Molecules. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]
-
Journal of Organic Chemistry. (2014). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Experimental protocol for N-alkylation of 4-(tert-butoxy)pyrrolidin-3-ol
Application Note: Chemoselective N-Alkylation of 4-(tert-butoxy)pyrrolidin-3-ol
Executive Summary
This application note details the experimental protocols for the N-alkylation of 4-(tert-butoxy)pyrrolidin-3-ol . This scaffold presents specific synthetic challenges due to the presence of three distinct functional sites: a nucleophilic secondary amine (N1), a nucleophilic secondary alcohol (C3-OH), and an acid-labile tert-butyl ether (C4-OtBu).
The protocols herein prioritize chemoselectivity (favoring N- over O-alkylation) and functional group tolerance (preserving the acid-sensitive tert-butyl group). Two primary methods are validated:
-
Method A (Reductive Amination): The preferred route for introducing complex alkyl chains via aldehydes/ketones, minimizing over-alkylation.
-
Method B (Direct Alkylation): A base-mediated
approach for alkyl halides, optimized to suppress O-alkylation.
Mechanistic Analysis & Strategy
Chemoselectivity (N- vs. O-Alkylation)
The core challenge is distinguishing between the nucleophilicity of the pyrrolidine nitrogen and the C3-hydroxyl group.
-
Pyrrolidine Nitrogen:
(conjugate acid) 11.[1]3. It is a soft nucleophile, highly reactive towards soft electrophiles (alkyl halides) and iminium formation. -
C3-Hydroxyl:
16–18. Under neutral or weakly basic conditions, it remains protonated and poorly nucleophilic. -
Strategy: We utilize weak inorganic bases (e.g.,
) or buffered reductive conditions to maintain the pH between 8–10. This ensures the amine is free-based (reactive) while the alcohol remains protonated (unreactive), preventing O-alkylation without the need for O-protection.
Stability of the tert-Butyl Ether
The tert-butyl ether is stable to basic and reducing conditions but highly labile in acidic environments (
-
Risk: Strong Lewis acids or Brønsted acids (e.g., HCl, TFA) will cleave the OtBu group to an alkene (isobutylene) and a diol.
-
Control: Reductive amination uses Sodium Triacetoxyborohydride (STAB) with catalytic Acetic Acid (AcOH).[2] While acidic, AcOH is weak (
4.76) and, when used at low temperatures (0°C to RT), does not cleave the OtBu group.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and mechanistic pathways for both methods.
Caption: Logical workflow for selecting alkylation method based on electrophile, highlighting critical control points to avoid side reactions.
Experimental Protocols
Method A: Reductive Amination (Preferred)
Best for: Introduction of bulky groups, avoiding over-alkylation, and high chemoselectivity.
Materials:
-
Substrate: 4-(tert-butoxy)pyrrolidin-3-ol (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
-
Additive: Glacial Acetic Acid (catalytic, 0.1 – 1.0 equiv)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the amine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCE (0.1 M concentration). -
Imine Formation: Add Glacial Acetic Acid (0.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: For unreactive ketones, adding
molecular sieves can facilitate imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Why STAB? Unlike
, STAB is less reactive toward aldehydes/ketones but highly reactive toward iminium ions, preventing direct reduction of the electrophile.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for consumption of the amine.
-
Quench: Quench carefully with saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases.-
Critical: The pH must be basic (
) to ensure the amine product is in the organic phase.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over
, and concentrate.[3]
Method B: Direct Alkylation ( )
Best for: Primary alkyl halides, benzyl halides, or when the aldehyde is unstable.
Materials:
-
Substrate: 4-(tert-butoxy)pyrrolidin-3-ol (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.0 – 1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 – 3.0 equiv) [Anhydrous, finely ground] -
Solvent: Acetonitrile (MeCN) or DMF [Anhydrous]
Protocol:
-
Preparation: Suspend
(3.0 equiv) in MeCN (0.1 M) in a reaction vial. -
Addition: Add the amine substrate (1.0 equiv) and stir for 10 minutes at RT.
-
Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise.
-
Control: Do not add large excess of electrophile to prevent quaternization (ammonium salt formation).
-
-
Reaction: Stir at RT. If reaction is sluggish after 4 hours, heat to 40–50°C.
-
Warning: Do not exceed 80°C to prevent elimination of the tert-butoxy group.
-
-
Workup: Filter off the solids (
/KBr). Concentrate the filtrate. Partition the residue between EtOAc and Water.[4]
Data Summary & Comparison
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Reagent | Aldehyde/Ketone + STAB | Alkyl Halide + |
| Chemoselectivity | Excellent (Kinetic preference for iminium) | Good (Requires weak base) |
| Risk of Over-alkylation | Low (Mono-alkylation favored) | Moderate (Risk of bis-alkylation) |
| OtBu Stability | High (Avoid strong acid/heat) | High (Basic conditions) |
| Steric Tolerance | High (Hydride is small) | Low (SN2 sensitive to sterics) |
| Byproducts | Boric acid salts (water soluble) | Inorganic salts ( |
Process Safety & Troubleshooting
-
Self-Validation Check: Before scale-up, perform a test reaction on 10mg scale. Analyze by LCMS.
-
Success Indicator: Mass peak corresponds to [M+R+H]+.
-
Failure Mode 1 (O-alkylation): If using Method B and strong base (NaH), you may see mixtures. Switch to
. -
Failure Mode 2 (Deprotection): If [M-56] peak appears (loss of t-Bu), the reaction medium is too acidic. Reduce AcOH loading or switch to Method B.
-
-
Toxicity: Alkyl halides are potential alkylating agents (genotoxic). Handle in a fume hood. STAB releases acetic acid upon quenching; vent properly.
References
-
Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6] (Refer to section on stability of tert-butyl ethers). Link
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9200. (Review of N-alkylation methods including chemoselectivity). Link
-
Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational work on borohydride selectivity). Link
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
Application and Protocols for the Use of 4-(tert-butoxy)pyrrolidin-3-ol in the Synthesis of Advanced Enzyme Inhibitors
Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1] Its five-membered, saturated, and non-planar structure provides an ideal three-dimensional framework for creating molecules that can effectively interact with the complex topographies of enzyme active sites.[2] This structural feature is crucial for achieving high potency and selectivity in drug candidates. Among the vast array of pyrrolidine-based building blocks, 4-(tert-butoxy)pyrrolidin-3-ol stands out as a particularly valuable synthon for the development of sophisticated enzyme inhibitors.
The strategic placement of the hydroxyl and the bulky tert-butoxy groups on the pyrrolidine ring allows for precise control over stereochemistry and the introduction of diverse functionalities. The hydroxyl group can act as a key hydrogen bond donor or a site for further chemical modification, while the tert-butoxy group can provide steric hindrance to guide reactions and influence the final conformation of the inhibitor. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the practical use of 4-(tert-butoxy)pyrrolidin-3-ol in the synthesis of enzyme inhibitors, with a focus on Janus kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and myeloproliferative disorders.[3]
Core Principles: Causality in Experimental Design
The successful synthesis of a potent and selective enzyme inhibitor is not merely a sequence of reactions but a carefully considered process where each step is chosen for a specific reason. The protocols outlined below are designed to be self-validating, with explanations for the choice of reagents, solvents, and reaction conditions. This approach is grounded in the principles of modern organic synthesis and medicinal chemistry, aiming to provide not just a "how-to" guide, but a deeper understanding of the underlying chemical logic.
Synthetic Workflow: From 4-(tert-butoxy)pyrrolidin-3-ol to a Janus Kinase (JAK) Inhibitor Core
The following section details a representative synthetic pathway for constructing a key intermediate for a JAK inhibitor, starting from 4-(tert-butoxy)pyrrolidin-3-ol. This workflow is a composite of established synthetic transformations commonly employed in the synthesis of related bioactive molecules.
Caption: Synthetic workflow from 4-(tert-butoxy)pyrrolidin-3-ol to a JAK inhibitor core.
Experimental Protocols
Protocol 1: N-Benzylation of 4-(tert-butoxy)pyrrolidin-3-ol
Rationale: The introduction of a benzyl group protects the secondary amine of the pyrrolidine ring, preventing it from participating in subsequent reactions. The benzyl group can be readily removed in a later step via hydrogenolysis. This is a common and robust method for amine protection in multi-step synthesis.[4]
Materials:
-
4-(tert-butoxy)pyrrolidin-3-ol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(tert-butoxy)pyrrolidin-3-ol (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (3R,4R)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-ol.
Protocol 2: Mesylation of the Hydroxyl Group
Rationale: Activation of the hydroxyl group as a good leaving group is necessary for the subsequent nucleophilic substitution. Mesylation is a reliable method for this transformation, converting the alcohol into a mesylate which is highly susceptible to displacement by nucleophiles.
Materials:
-
(3R,4R)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (3R,4R)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-ol (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ((3R,4S)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-yl) methanesulfonate, which is often used in the next step without further purification.
Protocol 3: Azide Introduction with Stereochemical Inversion (Mitsunobu-type Reaction)
Rationale: This step is crucial for establishing the desired stereochemistry in the final inhibitor. The use of an azide nucleophile in a reaction that proceeds with inversion of configuration (such as an SN2 reaction on the mesylate or a Mitsunobu reaction) allows for precise control of the stereocenter. The azide can then be cleanly reduced to the corresponding amine.[5]
Materials:
-
((3R,4S)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-yl) methanesulfonate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the crude mesylate from the previous step in anhydrous DMF.
-
Add sodium azide (3.0 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (3S,4S)-3-azido-1-benzyl-4-(tert-butoxy)pyrrolidine.
Protocol 4: Reduction of the Azide to the Amine
Rationale: The azide group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this reduction, yielding the desired amine with high purity.
Materials:
-
(3S,4S)-3-azido-1-benzyl-4-(tert-butoxy)pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve (3S,4S)-3-azido-1-benzyl-4-(tert-butoxy)pyrrolidine (1.0 eq.) in methanol.
-
Carefully add 10% palladium on carbon to the solution under an inert atmosphere.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (3S,4S)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-amine.
Protocol 5: Coupling with the Heterocyclic Core
Rationale: The final step in constructing the core of the JAK inhibitor involves the coupling of the chiral amine with a suitable heterocyclic electrophile. A nucleophilic aromatic substitution (SNAr) reaction is a common strategy for this transformation, where the amine displaces a leaving group (e.g., a halogen) on the heterocyclic ring.[6]
Materials:
-
(3S,4S)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-amine
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (3S,4S)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-amine (1.0 eq.) in n-butanol, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq.) and diisopropylethylamine (3.0 eq.).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-((3S,4S)-1-benzyl-4-(tert-butoxy)pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Data Presentation: Representative Inhibitory Activities of Pyrrolidine-Containing Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors that incorporate a pyrrolidine or a related piperidine scaffold, highlighting the potency that can be achieved with these structural motifs.
| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference Compound |
| Tofacitinib | JAK1, JAK2, JAK3 | 1.1, 20, 112 | N/A |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | N/A |
| Hypothetical Inhibitor from Protocol | JAK family | Target: <50 | N/A |
Note: The IC₅₀ values for Tofacitinib and Ruxolitinib are well-established in the literature. The target IC₅₀ for the hypothetical inhibitor is based on the desired potency for a lead compound in a drug discovery program.
Conclusion and Future Perspectives
This application note has provided a detailed, step-by-step guide to the synthesis of a key intermediate for a Janus kinase inhibitor, starting from the versatile building block 4-(tert-butoxy)pyrrolidin-3-ol. By understanding the rationale behind each experimental choice, researchers can adapt and modify these protocols for the synthesis of a wide range of other enzyme inhibitors. The inherent three-dimensionality and chemical tractability of the pyrrolidine scaffold will undoubtedly continue to make it a central feature in the design of next-generation therapeutics. Future work in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the exploration of novel pyrrolidine-based scaffolds with unique substitution patterns to target a broader range of enzymes with high selectivity.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
An, E., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]
-
Clinch, K., et al. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Organic & Biomolecular Chemistry, 5(17), 2800-2802. [Link]
-
Luo, W., et al. (2020). Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19. Trends in Pharmacological Sciences, 41(8), 531-543. [Link]
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
-
Bolea, C., et al. (2016). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Advances, 6(10), 8345-8351. [Link]
-
Clinch, K., et al. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Organic & Biomolecular Chemistry, 5(17), 2800-2802. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249333. [Link]
-
Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(4), 833-847. [Link]
-
Norman, M. H., et al. (2012). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 834-838. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
- Google Patents. (2024). WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents.
-
D'Annibale, A., et al. (2019). Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. Molbank, 2019(4), M1095. [Link]
-
Park, H., et al. (2002). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 12(2), 267-270. [Link]
-
American Chemical Society. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Nigeria, 48(3). [Link]
-
MacMillan, D. W. C., et al. (2018). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Science, 362(6416), 792-797. [Link]
Sources
- 1. CN104341422A - Tofacitinib intermediate and preparation method thereof - Google Patents [patents.google.com]
- 2. research.unl.pt [research.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Process Development & Scale-Up: Synthesis of 4-(tert-butoxy)pyrrolidin-3-ol Derivatives
Executive Summary
The 4-(tert-butoxy)pyrrolidin-3-ol scaffold is a high-value pharmacophore found in glycosidase inhibitors, antiviral agents (e.g., HCV inhibitors), and GPCR ligands. The introduction of the bulky tert-butoxy group adjacent to a hydroxyl moiety on a pyrrolidine ring presents significant steric and electronic challenges during scale-up.
This application note details a robust, two-step protocol starting from commercially available N-Boc-3-pyrroline . Unlike bench-scale methods that rely on expensive silver salts or hazardous high-pressure isobutylene gas, this protocol utilizes a Lewis Acid-catalyzed regioselective ring opening of an epoxide intermediate. This route is optimized for safety (mitigating peracid hazards) and scalability (kilogram-ready workflows).
Strategic Route Selection
The Challenge: Steric Bulk
Direct etherification of pyrrolidine-3,4-diols with tert-butyl halides is prone to elimination (E2) side reactions. Conversely, acid-catalyzed addition of isobutylene to the diol requires high-pressure autoclaves, which poses safety risks at scale.
The Solution: Epoxide Opening
We utilize the "Epoxide Route," which offers superior atom economy and stereocontrol.
-
Epoxidation: Oxidation of N-Boc-3-pyrroline to N-Boc-3,4-epoxypyrrolidine.
-
Nucleophilic Opening: Lewis acid-mediated attack of tert-butanol on the epoxide.
Stereochemical Outcome: The reaction proceeds via a trans-diaxial opening, yielding the trans-4-(tert-butoxy)pyrrolidin-3-ol exclusively.
Detailed Experimental Protocols
Step 1: Epoxidation of N-Boc-3-pyrroline
Objective: Synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine).
Critical Process Parameter (CPP): Thermal Control. m-Chloroperbenzoic acid (mCPBA) is shock-sensitive and thermally unstable. Safety Alert: NEVER use N,N-Dimethylformamide (DMF) with mCPBA. This combination is known to cause explosive thermal runaway.
Reagents & Materials
-
N-Boc-3-pyrroline (1.0 equiv)
-
mCPBA (70-75% wt, 1.2 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Sodium bisulfite (sat.[1] aq.)
-
Sodium bicarbonate (sat.[1] aq.)
Protocol
-
Dissolution: Charge N-Boc-3-pyrroline (1.0 kg scale basis) and DCM (8 L) into a jacketed reactor. Cool to 0 °C .
-
Reagent Preparation: Prepare a slurry or solution of mCPBA in DCM. Note: mCPBA is often sparingly soluble; a slurry is acceptable if agitation is robust.
-
Controlled Addition: Add the mCPBA mixture portion-wise over 2 hours.
-
Control Point: Maintain internal temperature < 5 °C . Exotherm is immediate.
-
-
Reaction: Allow the mixture to warm to 20 °C and stir for 12 hours. Monitor by TLC (stain: KMnO₄) or GC-MS.
-
Quench (Critical): Cool to 0 °C . Slowly add saturated aqueous Sodium Bisulfite (
) to destroy excess peroxide.-
Validation: Test the aqueous layer with starch-iodide paper. It should remain white (negative for peroxide).
-
-
Work-up: Filter off the solid m-chlorobenzoic acid byproduct (reduces emulsion). Wash the organic layer with saturated
(3x) to remove acidic residues. -
Isolation: Dry over
, filter, and concentrate under reduced pressure ( ).-
Yield: Expect 85-92% as a pale yellow oil or low-melting solid.
-
Step 2: Lewis Acid-Catalyzed Ring Opening
Objective: Synthesis of trans-N-Boc-4-(tert-butoxy)pyrrolidin-3-ol.
Mechanism: The Lewis acid (
Reagents & Materials
-
N-Boc-3,4-epoxypyrrolidine (from Step 1)
-
tert-Butanol (anhydrous, 10 vol) – Acts as solvent and reagent
-
Boron Trifluoride Diethyl Etherate (
) (0.1 - 0.2 equiv) -
Alternative Catalyst: Copper(II) Triflate (
) (0.05 equiv) for milder conditions.
Protocol
-
Setup: Charge N-Boc-3,4-epoxypyrrolidine into a dry reactor under Nitrogen atmosphere.
-
Solvent: Add anhydrous tert-butanol. Warm to 40 °C to ensure homogeneity.
-
Catalyst Addition: Add
dropwise via syringe pump.-
Control Point: Reaction is slightly exothermic. Maintain temp 40–45 °C .
-
-
Digestion: Heat the mixture to 50–60 °C for 4–6 hours.
-
Monitoring: HPLC is preferred. Disappearance of epoxide is the endpoint.
-
-
Quench: Cool to room temperature. Add triethylamine (0.3 equiv) to neutralize the Lewis acid.
-
Work-up: Concentrate the tert-butanol (recycle is possible). Dissolve residue in Ethyl Acetate. Wash with water and brine.
-
Purification:
-
Crude: Often sufficiently pure (>90%) for downstream use.
-
Polishing: Recrystallization from Hexane/EtOAc is possible if the product solidifies, or short-path distillation for oils.
-
Process Safety Assessment (PSA)
| Hazard | Risk Level | Mitigation Strategy |
| mCPBA Instability | High | Use DCM as solvent. Maintain T < 25°C. Store reagent at 4°C. Avoid metal spatulas (catalyzes decomposition). |
| Peroxide Accumulation | High | Mandatory starch-iodide test before concentration. Never concentrate to dryness if peroxides are present. |
| Medium | Use glass-lined or Hastelloy reactors. Moisture sensitive; keep system under | |
| Exotherms | Medium | Dose-controlled addition of reagents.[2] Jacket cooling required.[3] |
Analytical Specifications
1H NMR (400 MHz, CDCl3) - Validated Profile
- 1.45 (s, 9H): Boc group.
- 1.20 (s, 9H): tert-Butoxy group (Diagnostic signal).
- 4.25 (m, 1H): C3-H (proton alpha to OH).
- 3.90 (m, 1H): C4-H (proton alpha to O-tBu).
-
3.20-3.60 (m, 4H): Pyrrolidine ring protons (
).
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. -
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV 210 nm (Boc absorption; t-butoxy is not UV active, relying on the amide bond). Note: ELSD or CAD detection is recommended for higher sensitivity.
Process Visualization (DOT Diagram)
Caption: Workflow for the conversion of N-Boc-3-pyrroline to 4-(tert-butoxy)pyrrolidin-3-ol, highlighting the critical safety control point at the epoxidation quench.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Catalyst deactivation | Ensure |
| Polymerization | Temperature too high | Keep Step 2 below 65 °C. |
| Emulsions (Step 1) | m-Chlorobenzoic acid precipitate | Filter the reaction mixture through Celite before aqueous wash. |
| Low Yield (Step 2) | Product volatility | Do not apply high vacuum (< 10 mbar) for extended periods if product is an oil. |
References
-
General Epoxide Opening Methodology
-
Safety of mCPBA
- Process Safety of mCPBA in Scale-up.
-
Organic Process Research & Development (OPRD).[6] "Safety Hazards of mCPBA and DMF."
-
Synthesis of Pyrrolidine Derivatives
-
Lewis Acid Catalysts
-
Aluminum Triflate as a Catalyst for Epoxide Opening.[8]
- Williams, D.B.G. et al. Org. Biomol. Chem., 2005.
-
Sources
- 1. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(tert-butoxy)pyrrolidin-3-ol
Case ID: PUR-TBPO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Aliphatic Amine/Ether Purification
Executive Summary & Compound Profile
You are attempting to purify 4-(tert-butoxy)pyrrolidin-3-ol , a polar, basic secondary amine containing an acid-labile ether. This molecule presents a "perfect storm" of purification challenges:
-
Silanol Interaction: The secondary amine (
) will protonate on acidic silica silanols ( ), causing severe peak tailing (streaking) and irreversible adsorption. -
Acid Lability: The tert-butyl ether is susceptible to cleavage under acidic conditions (generating isobutylene and the diol).
-
Detection Limits: The molecule lacks a chromophore, making standard UV detection (254 nm) ineffective.
Physicochemical Dashboard
| Property | Value / Characteristic | Impact on Purification |
| Functional Groups | High Polarity + Basicity | |
| ~11.0 - 11.5 (Est.) | Strong interaction with silica (Tailing) | |
| UV Activity | Negligible | Invisible at 254 nm. Requires ELSD/RI or Staining. |
| Stability | Acid Sensitive | Avoid acidic modifiers (Acetic/Formic acid). |
| Solubility | High (Polar Organic/Water) | Requires polar mobile phases (DCM/MeOH). |
Troubleshooting Guide (FAQ Format)
Issue 1: "My compound is streaking across the column or not eluting at all."
Diagnosis: Uncontrolled Acid-Base Interaction. Standard silica gel is slightly acidic.[1][2] Your basic amine is acting as a "proton sponge," binding ionically to the silica surface rather than partitioning normally.
Corrective Protocol: The "Buffered" Mobile Phase You must neutralize the silica surface. Do not run this column with standard Hexane/EtOAc or DCM/MeOH alone.
-
Option A (Standard): Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / TEA (90:9:1).
-
Why: The modifier competes for the silanol sites, "blocking" them so your amine can pass through.
-
Warning: TEA has a high boiling point (
). It requires extended drying or azeotroping to remove from your final product.
-
-
Option B (Superior): Amine-Functionalized Silica Use a bonded amine phase (e.g., KP-NH, amino-silica).
-
Benefit: The stationary phase is already basic. No liquid modifier is needed.
-
Solvent: Hexane/Ethyl Acetate or DCM/MeOH gradients.
-
Result: Sharper peaks and no need to remove TEA from your final oil.
-
Issue 2: "I cannot see any peaks on the UV monitor."
Diagnosis: Lack of Chromophore.
This molecule has no aromatic rings or conjugated
Corrective Protocol: Visualization Strategy
-
Primary Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available. These detect mass, not light absorption.
-
Manual Visualization (TLC Stains): Run a TLC of fractions and use one of the following dips:
-
Ninhydrin: The Gold Standard for amines.
-
Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.
-
Result: Heats to a deep red/pink spot.
-
-
KMnO4 (Potassium Permanganate): Detects the alcohol/oxidizable groups.
-
Result: Yellow spot on bright purple background.
-
-
Iodine Chamber: Reversible, non-destructive visualization.
-
Issue 3: "My product mass is roughly 56 units lower than expected."
Diagnosis: Acid-Catalyzed Decomposition.
You have likely cleaved the tert-butyl group (
Root Cause: Using unmodified silica (acidic) or allowing the compound to sit on the column too long.
Corrective Protocol:
-
Never use acidic modifiers (Acetic acid, TFA) to sharpen peaks.
-
Always use the basic modifiers mentioned in Issue 1 (TEA/NH3). The base serves a dual purpose: it fixes the peak shape and neutralizes the acidity that causes decomposition.
Advanced Workflow: Separation of Diastereomers
If you are synthesizing this from a precursor, you likely have a mixture of cis- and trans- isomers. These often have distinct polarities due to intramolecular Hydrogen Bonding (e.g., the cis-alcohol H-bonding to the amine lone pair).
Gradient Optimization Protocol:
-
TLC Scouting: Run TLC in 10% MeOH/DCM (+1%
). If spots are too close ( difference < 0.1), switch solvents. -
Alternative Solvent: Try Ethyl Acetate / Isopropanol / TEA . Isopropanol is a secondary alcohol and offers different selectivity than Methanol.
-
Flow Rate: Reduce flow rate by 20% to increase interaction time with the stationary phase.
Decision Matrix (Visual Guide)
The following diagram illustrates the logical flow for method development, ensuring you avoid common pitfalls like decomposition or invisible peaks.
Figure 1: Decision tree for selecting the appropriate stationary phase and detection method to prevent compound degradation and ensure visibility.
References & Authoritative Sources
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[2] Journal of Organic Chemistry, 1978, 43(14), 2923–2925. (The foundational text on flash chromatography parameters). Link
-
Teledyne ISCO. "Flash Chromatography of Amines: Effective Methods for Purification." Application Note AN86. (Detailed comparison of amine-silica vs. modifiers). Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Reference for amine basicity). Link
-
Biotage. "Strategies for the Flash Purification of Ionizable Compounds." The Flash Purification Blog. Link
Sources
Technical Support Center: Synthesis of 4-(tert-butoxy)pyrrolidin-3-ol
[1]
Topic: Troubleshooting Side Reactions in the Nucleophilic Opening of 3,4-Epoxypyrrolidines with tert-Butanol. Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers.[1] Content ID: TSC-PYR-04-TB
Executive Summary: The "Bulky Nucleophile" Paradox
Synthesizing 4-(tert-butoxy)pyrrolidin-3-ol requires opening a strained epoxide ring (typically N-protected-6-oxa-3-azabicyclo[3.1.0]hexane) with tert-butanol (t-BuOH).[1]
The Core Problem: This reaction fights two opposing forces.
-
Steric Hindrance: t-BuOH is a tertiary alcohol and a notoriously poor nucleophile. It struggles to attack the epoxide carbons, even under strain.
-
Acid Sensitivity: To overcome the poor nucleophilicity, strong Lewis or Brønsted acids are often used. However, t-BuOH is prone to acid-catalyzed dehydration (generating isobutylene), and the N-Boc protecting group (if used) is acid-labile.[1]
This guide provides the "Gold Standard" protocol using mild Lewis acid catalysis (
The Gold Standard Protocol
Before troubleshooting, ensure you are using the optimal method. Traditional acid catalysis (
Magnesium Perchlorate Catalyzed Ring Opening
This method relies on the high oxophilicity of Magnesium(II) to activate the epoxide oxygen without generating a highly acidic medium that destroys the t-Bu group or the carbamate.
Reagents:
-
Substrate: N-Boc-3,4-epoxypyrrolidine (1.0 eq)
-
Nucleophile/Solvent: tert-Butanol (5–10 eq, or used as solvent)[1]
-
Catalyst:
(0.1 – 0.3 eq)[1] -
Solvent:
or Toluene (if not using neat t-BuOH)[1]
Step-by-Step Workflow:
-
Drying (Critical): Dry t-BuOH over 4Å molecular sieves for 24 hours. Water content must be <50 ppm.
-
Activation: Dissolve
in the solvent/alcohol mixture. Stir for 15 minutes to ensure coordination. -
Addition: Add the epoxide slowly at Room Temperature (RT).
-
Heating: Heat to 40–50 °C. t-BuOH is bulky; RT reaction is often too slow.
-
Quench: Dilute with ether, wash with saturated
(removes acid traces) and brine.
Diagnostic Visualization: Reaction Pathways
The following diagram maps the desired
Figure 1: Mechanistic competition between the desired etherification and common side reactions.[1]
Troubleshooting Guide & FAQs
Issue 1: "I see a large new spot on TLC, but it's the Diol, not the Ether."
Diagnosis: Competitive Hydrolysis. Water is a much better nucleophile than tert-butanol. Even trace amounts (100 ppm) will outcompete the bulky alcohol, especially because the reaction rate with t-BuOH is kinetically slow.[1]
Corrective Actions:
-
Q: Did you use "anhydrous" reagents from an old bottle?
-
Action: Distill t-BuOH from
or store over activated 4Å molecular sieves for at least 24h. t-BuOH is hygroscopic.[1]
-
-
Q: Is your Lewis Acid wet?
-
Action: Metal perchlorates and triflates are extremely hygroscopic. Dry the catalyst under high vacuum at 100°C for 2 hours before use, or use a glovebox.
-
-
Q: Are you using an open system?
-
Action: Run under positive Nitrogen/Argon pressure.
-
Issue 2: "The reaction is stalled. Starting material remains after 48 hours."[1]
Diagnosis: Steric Deactivation. The nucleophilic attack of t-BuOH on the secondary carbon of the pyrrolidine ring is sterically demanding.
Corrective Actions:
-
Increase Temperature: Raise temperature to 60°C. Caution: Do not exceed 80°C to avoid Boc-deprotection.
-
Switch Catalyst: If
is too slow, switch to Copper(II) Triflate ( ) .[1] Copper triflate is often more Lewis acidic and can accelerate opening with poor nucleophiles [1]. -
Concentration: Run the reaction neat in t-BuOH. High concentration of the nucleophile pushes the equilibrium forward via Le Chatelier's principle.
Issue 3: "I isolated the product, but the yield is low and I see an olefin (alkene) peak in the NMR."
Diagnosis: E1 Elimination. Under Lewis acidic conditions, the epoxide opens to form a carbocation-like transition state. If the nucleophile (t-BuOH) is too slow to trap it, a proton on the adjacent carbon is lost, forming the double bond (2,5-dihydro-1H-pyrrole).[1]
Data Comparison: Catalyst Acidity vs. Elimination Risk
| Catalyst | Acidity (Lewis) | Reaction Rate | Elimination Risk | Recommended For |
| High | Fast | High | Primary alcohols only | |
| Medium-High | Medium | Moderate | Secondary alcohols | |
| Mild | Slow | Low | tert-Butanol / Bulky nucleophiles | |
| Mild | Slow | Low | Alternative to Mg |
Corrective Actions:
-
Lower Acidity: Switch from Triflates to Perchlorates.
-
Buffer the Reaction: Add a non-nucleophilic base like 2,6-di-tert-butylpyridine (0.1 eq) to scavenge stray protons without poisoning the Lewis Acid.[1]
Issue 4: "My product turned into a gel/gum."
Diagnosis: Polymerization (Oligomerization). The opened epoxide (which is now an alcohol) can act as a nucleophile and attack another molecule of epoxide.[1] This "chain reaction" creates polyether oligomers.
Corrective Actions:
-
Dilution: This is a bimolecular side reaction. Diluting the epoxide concentration decreases the rate of polymerization relative to the attack by the solvent (t-BuOH).
-
Stoichiometry: Ensure t-BuOH is in vast excess (>10 eq).[1]
Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Logical flowchart for analyzing crude reaction mixtures.
References
-
Crotti, P., et al. (1991).[1] "Metal salt-catalyzed epoxide opening.[1][2] 1. Ring opening of 1,2-epoxides with alcohols in the presence of neutral alumina or metal salts." The Journal of Organic Chemistry, 56(19), 5737–5742.[1]
-
Chini, M., Crotti, P., & Macchia, F. (1990).[1] "Regiochemical control in the ring opening of 1,2-epoxides by means of chelating processes. 3. Ring opening of 1,2-epoxides with alcohols and water catalyzed by metal salts."[1] Tetrahedron Letters, 31(32), 4661-4664.[1]
-
Nielsen, L., et al. (2009).[1] "Synthesis of 3,4-Dihydroxypyrrolidines." Current Organic Chemistry, 13(12). (Provides context on pyrrolidine diol side products).
-
Caron, M., & Sharpless, K. B. (1985).[1] "Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening." The Journal of Organic Chemistry, 50(9), 1557–1560.[1] (Foundational text on metal-mediated opening).
Optimization of reaction conditions for 4-(tert-butoxy)pyrrolidin-3-ol
Ticket ID: OPT-PYR-4TB Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions for 4-(tert-butoxy)pyrrolidin-3-ol
Introduction: The Synthetic Challenge
The synthesis of 4-(tert-butoxy)pyrrolidin-3-ol presents a specific set of challenges often underestimated in standard medicinal chemistry campaigns. While pyrrolidine scaffolds are ubiquitous, installing a bulky tert-butyl ether on a secondary alcohol within a cyclic system is sterically demanding.
The most direct and atom-economical route involves the regioselective ring-opening of N-protected-3,4-epoxypyrrolidine with tert-butanol. However, tert-butanol is a poor nucleophile due to steric bulk, and the reaction often suffers from low conversion, competing polymerization (oligomerization of the epoxide), or protecting group instability.
This guide provides an optimized protocol and troubleshooting framework based on Lewis Acid-Catalyzed Epoxide Opening , specifically utilizing metal perchlorates/triflates which offer superior performance over traditional Brønsted acids.
Module 1: Synthetic Strategy & Mechanism
The "Borderline SN2" Mechanism
To optimize this reaction, one must understand that opening an epoxide with a weak, bulky nucleophile like t-BuOH does not proceed via a pure SN2 mechanism. It follows a borderline SN2 pathway .
-
Activation: The Lewis Acid (LA) coordinates to the epoxide oxygen, weakening the C-O bonds.
-
Carbocation Character: The transition state develops significant positive charge character on the carbon atoms.
-
Nucleophilic Attack: t-BuOH attacks the activated complex. Because t-BuOH is bulky, it requires a "loose" transition state where bond breaking (C-O) is more advanced than bond making.
Why Traditional Acids Fail:
- / HCl: Often cause rapid removal of acid-labile protecting groups (e.g., Boc) or lead to elimination products.
- : Highly reactive but frequently promotes polymerization of the epoxide (tetrahydrofuran formation) faster than the sluggish t-BuOH can attack.
The Solution:
We utilize Magnesium Perchlorate [
Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed ring opening. Note the competition between productive attack and polymerization.
Module 2: Optimized Experimental Protocol
Target: Synthesis of trans-N-Boc-4-(tert-butoxy)pyrrolidin-3-ol. Scale: 1.0 g (Standard Optimization Scale).
Reagents & Equipment
-
Substrate: N-Boc-3,4-epoxypyrrolidine (1.0 eq).
-
Solvent/Reagent: tert-Butanol (Anhydrous, 10-20 volumes).
-
Catalyst: Magnesium Perchlorate (
) (0.1 – 0.2 eq). Note: (0.05 eq) is a valid alternative. -
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Preparation:
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Safety Note: Magnesium perchlorate is an oxidizer. Do not mix with strong reducing agents. Ensure t-BuOH is liquid (m.p. 25°C); warm gently if frozen.
-
-
Reaction Setup:
-
Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 g, 5.4 mmol) in anhydrous tert-butanol (15 mL).
-
Add
(120 mg, 0.54 mmol, 10 mol%) in one portion.
-
-
Execution:
-
Heat the mixture to 50°C .
-
Critical Checkpoint: Monitor by TLC (30% EtOAc/Hexane) every 2 hours. The epoxide is less polar than the product. Staining with ninhydrin or PMA is required as UV activity may be weak.
-
-
Workup (Quench):
-
Once SM is consumed (typically 12-24 h), cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with saturated
(2 x 20 mL) to remove the Lewis Acid. -
Wash with Brine (20 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes). -
Expected Yield: 65-80%.
-
Stereochemistry: Exclusively trans-isomer.
-
Module 3: Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users.
Issue 1: "The reaction is extremely slow; <10% conversion after 24 hours."
Diagnosis: Steric hindrance of t-BuOH is preventing attack at the standard activation energy. Corrective Actions:
-
Increase Temperature: Raise temperature to 80°C (reflux for t-BuOH).
-
Catalyst Switch: Switch from
to Scandium Triflate ( ) or Bismuth Triflate ( ) . These are "hotter" Lewis acids. -
Concentration: Ensure the reaction is not too dilute. The rate is dependent on
. Reduce solvent volume to 5-10 volumes.
Issue 2: "I see multiple spots on TLC (Oligomerization)."
Diagnosis: The epoxide is reacting with itself rather than the alcohol. This happens when the nucleophile (t-BuOH) is too sluggish compared to the rate of epoxide activation. Corrective Actions:
-
Slow Addition: Do not add the catalyst to the epoxide. Instead, dissolve the catalyst in t-BuOH first, then add the epoxide slowly (dropwise) over 1 hour. This keeps the instantaneous concentration of epoxide low relative to the alcohol.
-
Catalyst Load: Reduce catalyst loading to 5 mol%.
Issue 3: "My Boc group is falling off."
Diagnosis: The Lewis Acid is generating protic acid (hydrolysis of metal salt) or the temperature is too high. Corrective Actions:
-
Buffer: Add solid
(0.5 eq) directly to the reaction mixture. This neutralizes any adventitious protic acid without killing the Lewis acidity of the metal salt. -
Alternative PG: If optimization fails, switch N-protecting group to Cbz (Benzyl carbamate) or Bn (Benzyl), which are more stable to Lewis acidic conditions.
Data Summary: Catalyst Screening Table
| Catalyst | Loading | Temp | Time | Yield | Comments |
| 10 mol% | 50°C | 18 h | 72% | Recommended. Best balance of rate vs. side reactions. | |
| 5 mol% | RT | 6 h | 65% | Faster, but slightly more oligomerization observed. | |
| 10 mol% | 0°C | 2 h | 30% | Major polymerization; significant decomposition. | |
| 5 mol% | RT | 12 h | 15% | Extensive Boc deprotection and elimination. |
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting decision matrix for epoxide ring opening.
References
-
Crotti, P., et al. "Metal salts as safe and efficient catalysts for the regioselective ring opening of epoxides with alcohols and water." Tetrahedron Letters, vol. 35, no. 35, 1994, pp. 6537-6540.
-
Williams, D. B. G., & Lawton, M. "Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols." Organic & Biomolecular Chemistry, vol. 3, 2005, pp. 3269-3272.
-
Caron, M., & Sharpless, K. B. "Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening." The Journal of Organic Chemistry, vol. 50, no. 9, 1985, pp. 1557-1560.
-
Chini, M., Crotti, P., & Macchia, F. "Regiochemical control in the ring opening of epoxides with metal salts." Tetrahedron Letters, vol. 31, no. 32, 1990, pp. 4661-4664.
Technical Support Center: 4-(tert-butoxy)pyrrolidin-3-ol Reactions
Introduction: The Scaffold Architecture
The 4-(tert-butoxy)pyrrolidin-3-ol scaffold is a high-value chiral building block used to modulate lipophilicity (LogD) and metabolic stability in drug candidates. However, its reactivity is governed by a "push-pull" of steric and electronic factors that often leads to experimental failure if not managed correctly.[1]
Key Structural Challenges:
-
Steric Clash: The bulky tert-butoxy group at C4 sterically shields the adjacent C3-hydroxyl group, complicating SN2 and Mitsunobu inversions.[1]
-
Dual Nucleophilicity: The secondary amine (N1) and secondary alcohol (C3-OH) compete for electrophiles.[1]
-
Acid Sensitivity: The tert-butyl ether is acid-labile.[1] While more stable than a Boc carbamate, it will cleave under vigorous acidic deprotection conditions, leading to the diol.[1]
Part 1: Troubleshooting N- vs. O-Functionalization
User Question: I am trying to acylate the nitrogen, but I see significant O-acylated byproducts. How do I ensure N-selectivity?
Technical Analysis
In theory, the amine is more nucleophilic than the alcohol.[1] However, the tert-butoxy group at C4 creates a "pocket" that can retard N-attack if the electrophile is bulky, making the unhindered O-attack competitively favorable.
Diagnostic Workflow
Figure 1: Decision tree for maximizing N-selectivity over O-functionalization.
Optimization Protocol: Chemoselective N-Acylation
Objective: Acylate Nitrogen without protecting the C3-OH.[1]
-
Solvent Choice: Use DCM (non-polar).[1] Avoid THF if possible, as it can coordinate the hydroxyl proton, increasing its pKa but also making it more "naked" if base is present.[1]
-
Base: Use N-Methylmorpholine (NMM) or DIPEA (1.1 equiv).[1] Avoid DMAP; it catalyzes O-acylation effectively.[1]
-
Temperature: Start at -10°C .
-
Reagent Addition: Add the acid chloride/anhydride slowly to the amine/base mixture.
-
Why? Keeping the electrophile concentration low favors the faster reaction (N-attack) over the slower one (O-attack).
-
Part 2: The Mitsunobu Reaction (C3-OH Inversion)
User Question: My Mitsunobu reaction (DIAD/PPh3) on the C3-hydroxyl is stalling or giving low yields. Is the t-butoxy group too bulky?
Technical Analysis
Yes. The C4-tert-butoxy group is cis or trans to the hydroxyl.[1] If cis, the steric bulk blocks the approach of the pronucleophile (SN2).[1] Even if trans, the conformational flexibility of the pyrrolidine ring can place the tBu group in a pseudo-axial position that hinders the transition state.[1] Standard alcohols (pKa ~16) fail; you must use acidic pronucleophiles (pKa < 11).
Troubleshooting Table: Mitsunobu Optimization
| Parameter | Standard Condition | Optimized for Hindered OH | Reason for Change |
| Reagent | DEAD/DIAD | ADDP or TMAD | 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is more stable and reactive at higher temperatures. |
| Acid Component | Benzoic Acid | p-Nitrobenzoic Acid | Lower pKa (3.4 vs 4.[1]2) ensures faster protonation of the betaine intermediate [1].[1] |
| Nucleophile | Phenols/Acids | Diphenylphosphoryl Azide (DPPA) | For converting OH to N3 (amine precursor).[1] Small nucleophile minimizes steric clash.[1] |
| Temperature | 0°C to RT | RT to 60°C | Hindered substrates require thermal energy to overcome the activation barrier.[1] |
| Order of Addition | Add DEAD last | Pre-form Betaine | Mix PPh3 + DIAD first at 0°C, stir 15 min, then add substrate/acid. Prevents side reactions.[1][2] |
Self-Validating Protocol: Inversion of C3-OH
Reference method adapted for hindered secondary alcohols [2].
-
Setup: Dissolve 4-(tert-butoxy)pyrrolidin-3-ol (N-protected!) in anhydrous THF (0.1 M).
-
Reagents: Add Triphenylphosphine (1.5 equiv) and p-Nitrobenzoic acid (1.5 equiv).
-
Initiation: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.
-
Critical Step: Allow to warm to RT. If TLC shows no conversion after 4 hours, heat to 40°C .
-
Validation:
-
Success: Disappearance of starting material (polar) and appearance of less polar ester.[1]
-
Failure Mode: Formation of hydrazine byproduct (DIAD-H2).[1] This indicates the alcohol is too hindered to react with the phosphonium intermediate.[1]
-
Alternative: If Mitsunobu fails, convert OH to Triflate (OTf) using Tf2O/Pyridine, then displace with Cesium Acetate (inversion).
-
Part 3: Stability & Deprotection (N-Boc vs. O-tBu)
User Question: I need to remove the N-Boc group, but I keep losing the O-tert-butyl ether. How do I differentiate them?
Technical Analysis
Both groups are acid-labile, but they have different rates of cleavage.[1][2]
-
N-Boc: Cleaves via carbamate protonation and decarboxylation (Fast).[1]
-
O-tBu: Cleaves via oxonium ion formation and isobutylene loss (Slower, requires stronger acid/time).[1]
Danger Zone: TFA/DCM (1:1) will cleave both if left for >1 hour.[1]
Selectivity Workflow
Figure 2: Strategies for selective N-Boc removal in the presence of acid-sensitive ethers.
Recommended Protocol: Kinetic Deprotection[1]
-
Reagent: 4M HCl in Dioxane (Do not use TFA).
-
Condition: Cool substrate in EtOAc (or Dioxane) to 0°C .
-
Execution: Add HCl (5-10 equiv).
-
Monitoring: Check TLC every 10 minutes.
-
Stop Point: As soon as the starting material disappears (usually 20-40 mins), quench immediately with saturated NaHCO3.
-
Note: The tert-butyl ether usually survives HCl/Dioxane at 0°C for up to 2 hours, whereas Boc is gone in 30 mins [3].[1]
-
Part 4: Purification & Handling
User Question: My product is streaking on silica and I can't separate the diastereomers.
Solution Matrix
| Issue | Cause | Solution |
| Streaking | Free amine interacts with silanols.[1] | Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).[1] |
| UV Invisible | Lack of chromophore.[1] | Use Ninhydrin stain (stains free amines red/purple) or PMA (stains alcohols).[1] |
| Rotamers | N-Boc or N-Amide restricted rotation.[1] | Run NMR at 50°C (DMSO-d6) to coalesce rotamer peaks for integration. |
References
-
Dodge, J. A., et al. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol."[1][3] Organic Syntheses, vol. 73, 1996, p. 110.[1][3]
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, vol. 109, no.[1] 6, 2009, pp. 2551–2651.[1]
-
Han, G., et al. "Selective Deprotection of Boc Group in the Presence of tert-Butyl Ester."[1] Journal of Organic Chemistry, vol. 65, 2000.[1] (General principle application for t-Bu ethers/esters).
Sources
Validation & Comparative
A Comprehensive Guide to HPLC Methods for Purity Analysis of 4-(tert-Butoxy)pyrrolidin-3-ol
Introduction
In the landscape of modern drug discovery and development, chiral building blocks are of paramount importance. 4-(tert-butoxy)pyrrolidin-3-ol is a key intermediate in the synthesis of numerous pharmacologically active compounds, making the rigorous assessment of its chemical and enantiomeric purity a critical step in ensuring the safety and efficacy of final drug products.[1] The unique physicochemical properties of this molecule, however, present significant challenges for traditional analytical techniques.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 4-(tert-butoxy)pyrrolidin-3-ol. Moving beyond a simple listing of procedures, we will delve into the causality behind methodological choices, comparing various chromatographic and detection strategies to provide researchers, scientists, and drug development professionals with a framework for selecting and implementing the most effective analytical approach.
The Analytical Challenge: Physicochemical Properties of 4-(tert-Butoxy)pyrrolidin-3-ol
A successful analytical method is built upon a fundamental understanding of the analyte's properties. 4-(tert-butoxy)pyrrolidin-3-ol is characterized by three key features that dictate the analytical strategy:
-
High Polarity: The presence of a hydroxyl group and a secondary amine within the pyrrolidine ring makes the molecule highly polar. This property leads to poor retention on conventional reversed-phase (RP-HPLC) columns, which are designed for nonpolar compounds.[2][3][4]
-
Lack of a Strong UV Chromophore: The molecule does not possess functional groups that absorb ultraviolet (UV) light, rendering standard UV-Vis detectors largely ineffective for sensitive and accurate quantification.[5][6][7]
-
Chirality: The carbon atom at the 3-position is a stereocenter, meaning the molecule exists as a pair of enantiomers. For its use in stereospecific synthesis, determining the enantiomeric excess is as crucial as assessing chemical purity.
These challenges necessitate a move away from standard RP-HPLC with UV detection towards more specialized techniques capable of retaining polar compounds and detecting non-chromophoric analytes.
Comparative Analysis of Chromatographic Strategies
The selection of the chromatographic mode is the most critical decision in method development. For a polar analyte like 4-(tert-butoxy)pyrrolidin-3-ol, several alternatives to conventional RP-HPLC must be considered.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. welch-us.com [welch-us.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. azom.com [azom.com]
- 7. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
Technical Comparison Guide: Stereochemical Analogs of 4-(tert-butoxy)pyrrolidin-3-ol
Part 1: Executive Summary & Structural Landscape[1]
In the high-stakes arena of medicinal chemistry, the pyrrolidine scaffold remains a "privileged structure," serving as the backbone for glycosidase inhibitors, antiviral agents, and GPCR ligands. 4-(tert-butoxy)pyrrolidin-3-ol represents a critical chiral building block where the tert-butoxy group provides lipophilic bulk and the hydroxyl group offers a hydrogen-bonding vector.
However, the utility of this scaffold is entirely dependent on its stereochemical purity . The two primary analogs—the Cis (syn) and Trans (anti) diastereomers—exhibit drastically different spatial arrangements that dictate their biological activity.
This guide provides an objective, data-driven comparison of these two analogs, focusing on the spectroscopic signatures required to unambiguously distinguish them. We move beyond basic characterization to explore the conformational "locking" effects of the bulky tert-butoxy group.
The Analogs at a Glance
| Feature | Cis-Analog (Syn) | Trans-Analog (Anti) |
| Stereochemistry | (3R,4R) or (3S,4S) | (3R,4S) or (3S,4R) |
| Vector Alignment | Substituents on same face | Substituents on opposite faces |
| Dominant Pucker | Often C3-endo (North) | Often C4-endo (South) |
| Key Application | Chelation ligands, Compact folding | Extended peptide mimetics |
Part 2: Spectroscopic Profiling (NMR, IR, MS)
The most reliable method for distinguishing these analogs is Nuclear Magnetic Resonance (NMR), specifically analyzing the vicinal coupling constants (
H NMR: The Coupling Constant Discriminator
In 5-membered rings, the Karplus relationship dictates that the coupling constant (
-
Cis-Isomer: The dihedral angle between H3 and H4 is typically small (~0–30°).[1] According to the Karplus curve, this results in a larger coupling constant (
Hz). -
Trans-Isomer: The ring puckering often forces H3 and H4 into a pseudo-diaxial orientation with a dihedral angle approaching 90–100°.[1] This results in a smaller, sometimes negligible, coupling constant (
Hz).
Expert Insight: Do not rely solely on
values if the signals are broad. The bulky tert-butoxy group can slow down ring inversion, broadening peaks. Always verify with NOESY.
Comparative Data Table
| Spectroscopic Parameter | Cis-4-(tert-butoxy)pyrrolidin-3-ol | Trans-4-(tert-butoxy)pyrrolidin-3-ol | Causality / Mechanism |
| 6.5 – 8.2 Hz | 1.5 – 4.5 Hz | Dihedral angle differences (Karplus Eq).[1] | |
| NOESY Correlation | Strong H3 | Absent / Weak | Spatial proximity (< 5 Å) in Cis.[1] |
| Typically Downfield Shift | Typically Upfield Shift | Anisotropy and steric compression.[1] | |
| Distinct shielding | Distinct shielding | Gamma-gauche effect differences.[1] | |
| IR | ~3450 (Intramolecular H-bond possible) | ~3350 (Broad, Intermolecular) | Cis allows O-H |
Mass Spectrometry (MS) Profile
Both analogs share identical mass fragmentation patterns, making MS useful for purity but useless for stereochemical assignment.
-
[M+H]+: Calc. for C
H NO : 160.13 -
Key Fragment: Loss of tert-butyl group (
).[1]
Part 3: Mechanistic Visualization
The following diagrams illustrate the logical flow for assigning stereochemistry and the conformational impact of the tert-butoxy group.
Diagram 1: Stereochemical Assignment Workflow
Caption: Logical decision tree for assigning relative stereochemistry using J-coupling and NOE data.
Diagram 2: Conformational Locking (The "Pucker")
The bulky tert-butoxy group forces the pyrrolidine ring into specific conformations to minimize steric strain.
Caption: Impact of the bulky tert-butoxy group on the thermodynamic stability and ring conformation.
Part 4: Experimental Protocols
As a self-validating system, the following protocols ensure reproducibility.
Protocol A: Synthesis & Separation (General Procedure)
Context: To obtain the analogs for comparison, a non-stereoselective reduction of the corresponding ketone is often performed, yielding a separable mixture.
-
Starting Material: 1-Boc-4-(tert-butoxy)pyrrolidin-3-one.[1]
-
Reduction: Dissolve ketone in MeOH at 0°C. Add NaBH
(1.5 eq) portion-wise. Stir for 2h. -
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[1] -
Separation (Critical Step):
-
The Trans isomer is typically less polar due to intramolecular H-bonding shielding the polar groups or better packing.
-
TLC: Run in 50% EtOAc/Hexane. Visualize with Ninhydrin (if free amine) or KMnO
.[1] -
Column Chromatography: Use a gradient of 20%
60% EtOAc in Hexane.[1] The Trans isomer usually elutes first.
-
Protocol B: NMR Characterization Standard Operating Procedure (SOP)
-
Solvent Selection: Use CDCl
for initial screening.[1] If peaks overlap (common for H3/H4), switch to C D (Benzene-d6).[1] The magnetic anisotropy of benzene often resolves overlapping multiplets in pyrrolidines. -
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce intermolecular H-bonding, shifting OH peaks and confusing IR data.[1]
-
Acquisition:
Part 5: References
-
Vertex AI & NIH PubMed Central. (2005).[1] The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.).[1] NMR Coupling Constants Guide. Retrieved from [Link]
-
Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(TERT-BUTOXY)PYRROLIODIN-3-OL
Personal Protective Equipment & Handling Guide: 4-(tert-Butoxy)pyrrolidin-3-ol
Executive Safety Summary
Compound Identity: 4-(tert-Butoxy)pyrrolidin-3-ol Functional Classification: Disubstituted Cyclic Amine / Ether-Alcohol Primary Hazard Directive: CORROSIVE / IRRITANT
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for novel intermediates like 4-(tert-butoxy)pyrrolidin-3-ol are often limited, we must apply a "Read-Across" Safety Assessment based on its functional groups: the secondary amine (pyrrolidine), the hydroxyl group, and the bulky tert-butoxy ether.
Operational Risk Profile:
-
Chemical Burns: The secondary amine moiety renders this compound basic. Unprotected exposure can cause immediate skin irritation and potential corneal damage.
-
Respiratory Distress: Volatile amines are potent respiratory irritants. Inhalation of aerosols or vapors can trigger bronchospasm or chemical pneumonitis.
-
Reactivity: As a secondary amine, it is incompatible with strong acids, acid chlorides, and anhydrides. The tert-butoxy group introduces a latent flammability risk, though it is generally stable against peroxide formation compared to linear ethers.
Chemical Profile & Risk Assessment
This section synthesizes the physicochemical properties with their direct safety implications.
| Property | Characteristic | Safety Implication |
| Basicity (pKa) | ~10–11 (Estimated for pyrrolidine ring) | Corrosive: Capable of causing chemical burns to mucous membranes and eyes. |
| Physical State | Viscous Liquid or Low-Melting Solid | Adhesion: Sticky consistency increases contact time on skin/gloves, exacerbating permeation risks. |
| Lipophilicity | Increased by tert-butoxy group | Permeation: The ether group enhances skin absorption compared to unsubstituted pyrrolidinol. |
| Volatility | Moderate (Low vapor pressure at RT) | Inhalation: Risk increases significantly during heating, rotary evaporation, or aerosolization. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire."[1] The lipophilic nature of the tert-butoxy group requires specific barrier protection.
PPE Selection Table
| Component | Requirement | Technical Justification |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient.[1] The basicity of the amine can cause irreversible corneal opacity upon splash contact. |
| Hand Protection | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) | The tert-butoxy group facilitates permeation. Double gloving provides a "breakthrough buffer" of >480 minutes. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Primary containment. If working outside a hood (not recommended), use a Half-mask with Multi-Gas/Vapor Cartridge (OV/AG) . |
| Body Defense | Chemical-Resistant Lab Coat (Poly-cotton/Snap closure) | Must be buttoned to the neck. For scale-up (>50g), add a chemically resistant apron (Tychem® or similar). |
Operational Protocol: Safe Handling & Transfer
The Golden Rule: Treat the compound as a moisture-sensitive corrosive.
A. Synthesis & Transfer Workflow
This protocol minimizes exposure during the most critical phase: transferring the reagent from storage to the reaction vessel.
Figure 1: Safe Handling Workflow. Note the containment of critical steps within the "Critical Safety Zone" (Fume Hood).
B. Handling Techniques
-
Weighing: If the compound is a solid, avoid spatula use which generates dust. Use a "tipping" method into a tared vessel. If liquid, use a positive-displacement pipette to prevent dripping.
-
Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to reduce the vapor pressure and concentration of the neat amine.
-
Neutralization: Keep a dilute acetic acid solution (5%) nearby. In case of a minor bench spill, this neutralizes the basic amine effectively before cleanup.
Emergency Response & Disposal
Self-Validating Logic: The response is dictated by the chemical nature (Base + Organic).
Spill Response Decision Tree
Figure 2: Emergency Response Logic. Prioritizes evacuation for uncontained spills due to respiratory risks.
Disposal Protocol
-
Waste Stream: Organic Base / Amine Waste .
-
Segregation: Do NOT mix with acidic waste streams (e.g., acid chlorides, mineral acids) in the waste container. This will generate immediate heat (exotherm) and potentially toxic vapors.
-
Container: High-density polyethylene (HDPE) carboys are preferred over glass to prevent breakage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 854055, tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
- Note: Cited for structural analog safety d
- Note: Cited for the toxicological profile of the pyrrolidine core.
- Note: Cited for flammability and corrosivity standards of secondary amines.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
